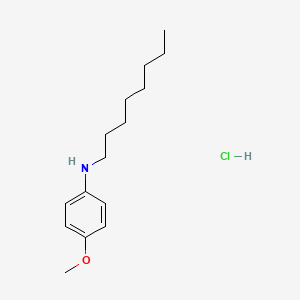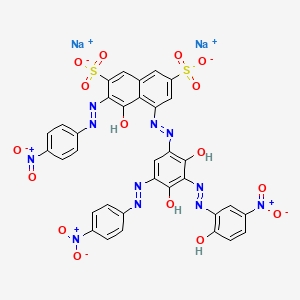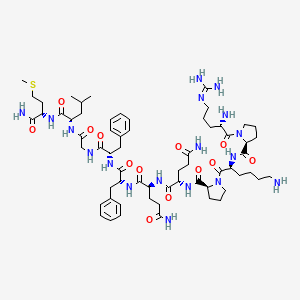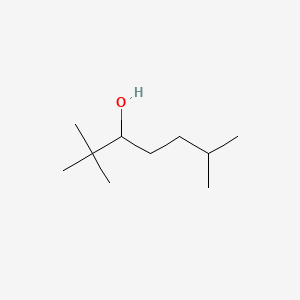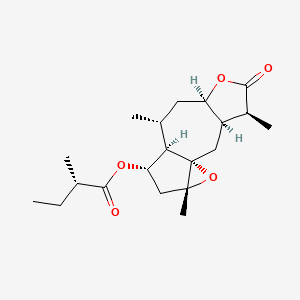
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms, two ketone groups, and a sulfonic acid group attached to a naphthalene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing the ketone groups.
Substitution: Products with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid
- 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-sulfonic acid
- 6,7-Dichloro-5,8-dioxo-5,8-dihydroanthracene-2-sulfonic acid
Uniqueness
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73416-44-1 |
|---|---|
Fórmula molecular |
C10H4Cl2O5S |
Peso molecular |
307.11 g/mol |
Nombre IUPAC |
6,7-dichloro-5,8-dioxonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H4Cl2O5S/c11-7-8(12)10(14)6-3-4(18(15,16)17)1-2-5(6)9(7)13/h1-3H,(H,15,16,17) |
Clave InChI |
NWUAXEIMXBZXCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




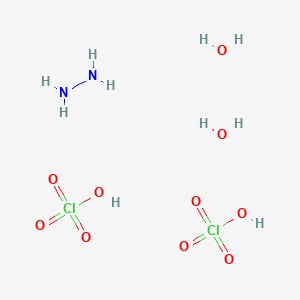
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
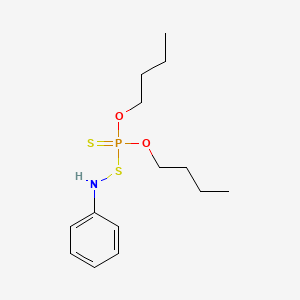
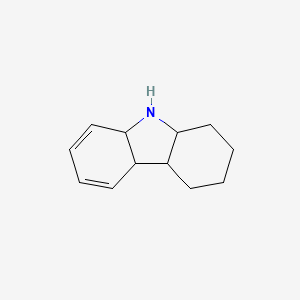
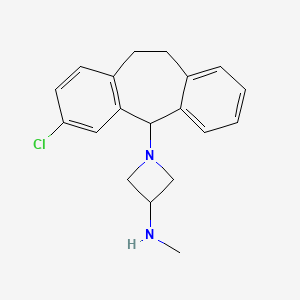
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
